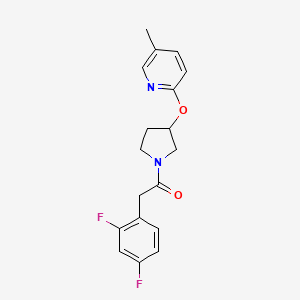
2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 1904339-15-6) is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C18H18F2N2O2 with a molecular weight of 332.3 g/mol. It features a difluorophenyl group and a pyrrolidine moiety linked to a pyridine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1904339-15-6 |
| Molecular Formula | C18H18F2N2O2 |
| Molecular Weight | 332.3 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyridine and pyrrolidine rings have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor proliferation. The mechanism often involves the inhibition of pathways like BRAF(V600E) and EGFR, which are critical in many cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various assays. Similar pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the presence of the difluorophenyl group enhances membrane permeability, thereby increasing antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyridine and pyrrolidine rings significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency against certain targets due to increased lipophilicity and improved binding affinity .
Case Studies
- Antitumor Efficacy : A study evaluated a series of compounds similar to our target structure against various cancer cell lines. The results showed that compounds with difluorophenyl substitutions exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
- Antimicrobial Testing : Another investigation assessed the antimicrobial effect of 5-methylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-12-2-5-17(21-10-12)24-15-6-7-22(11-15)18(23)8-13-3-4-14(19)9-16(13)20/h2-5,9-10,15H,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMOTMZKXWCVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














